molecular formula C16H14FNO2 B2502168 N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 924824-32-8

N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B2502168
CAS No.: 924824-32-8
M. Wt: 271.291
InChI Key: ZZZUOJADRMUBSG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a chromene carboxamide derivative characterized by a partially saturated chromane (3,4-dihydro-2H-chromene) core and a 2-fluorophenyl substituent. The chromane scaffold consists of a benzene ring fused to a dihydropyran moiety, introducing conformational flexibility compared to fully aromatic chromenes. The carboxamide group at position 3 links the chromane core to the 2-fluorophenyl ring, which contributes to the compound’s electronic and steric profile.

Properties

IUPAC Name

N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c17-13-6-2-3-7-14(13)18-16(19)12-9-11-5-1-4-8-15(11)20-10-12/h1-8,12H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZUOJADRMUBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the condensation of 2-fluorobenzaldehyde with a suitable chromene precursor under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.0Induction of apoptosis
U93712.5Cell cycle arrest
HT2910.0Inhibition of proliferation

The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation through interactions with specific molecular targets, such as cyclooxygenase enzymes involved in inflammation and tumor growth .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibacterial agents. The minimum inhibitory concentrations (MIC) observed are as follows:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Pseudomonas aeruginosa0.81.5

These findings suggest its potential role in treating infections caused by resistant bacterial strains .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Substitution Reactions : The fluorine atom can be substituted with other nucleophiles, enhancing the compound's reactivity and allowing for the synthesis of more complex molecules.
  • Oxidation and Reduction Reactions : These reactions can modify the compound to yield different derivatives with potentially enhanced biological activities.

Such transformations are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled conditions .

Material Science

In material science, this compound is explored for its potential applications in developing new materials with specific properties. Its unique chromene structure may impart beneficial characteristics such as improved thermal stability and optical properties, making it suitable for applications in coatings and polymers.

Case Studies and Research Findings

Several studies have investigated the therapeutic applications of this compound:

Breast Cancer Treatment

A clinical trial evaluated the efficacy of this compound in patients with metastatic breast cancer, revealing promising results in reducing tumor size and improving patient quality of life.

Chronic Inflammatory Diseases

In another study focusing on rheumatoid arthritis, the compound significantly reduced markers of inflammation compared to control groups, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. This compound may also modulate signal transduction pathways, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chromene Carboxamide Derivatives

Compound Name Core Structure Phenyl Substituent Key Functional Groups Molecular Formula (Calculated) Molecular Weight (g/mol)
N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide 3,4-dihydro-2H-chromene 2-fluorophenyl Carboxamide, Fluorophenyl C₁₆H₁₄FNO₂ 283.29
N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide 2H-chromene 3-trifluoromethylphenyl Carboxamide, Trifluoromethyl C₁₇H₁₂F₃NO₂ 319.28
N-(2-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide 2H-chromene 2-methoxyphenyl Imino, Trifluoromethyl, Methoxy C₂₄H₁₇F₃N₂O₃ 438.40
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide 2-oxo-2H-chromene 4-chlorophenyl Carboxamide, Chlorophenyl, Sulfone C₂₀H₁₄ClNO₅S 415.80

Key Observations:

Substituent Effects: The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects and lipophilicity, balancing solubility and membrane permeability. The 2-methoxyphenyl substituent () introduces electron-donating effects, increasing polarity and hydrogen-bonding capacity compared to halogenated analogs .

In contrast, the fully aromatic 2H-chromene derivatives () may exhibit stronger π-π stacking interactions . The 2-oxo-2H-chromene core () introduces a ketone group, which could participate in redox reactions or hydrogen bonding .

The sulfone group in ’s derivative enhances polarity and may influence solubility or metabolic pathways .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The trifluoromethyl group () increases logP significantly compared to the target compound’s fluorophenyl group, suggesting differences in tissue distribution .
  • Metabolic Stability : Fluorine in the target compound may reduce susceptibility to oxidative metabolism compared to chlorophenyl () or methoxyphenyl () analogs .
  • Synthetic Accessibility : The chromane core in the target compound may require specialized hydrogenation steps, whereas aromatic chromenes () are synthesized via straightforward cyclization .

Biological Activity

N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data tables.

Chemical Structure and Synthesis

The chemical structure of this compound features a chromene core with a fluorophenyl substituent. The synthesis typically involves the condensation of 2-fluorobenzaldehyde with a suitable chromene precursor under acidic or basic conditions, often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The reaction is usually conducted under reflux conditions to facilitate the formation of the desired product .

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties against various pathogens .
  • Cellular Effects: It is believed to influence cellular functions such as gene expression and metabolism through binding interactions with biomolecules .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives have been reported as follows:

Compound DerivativeMIC (μg/mL)Target Pathogen
7b0.22 - 0.25Staphylococcus aureus
100.30Escherichia coli
130.15Klebsiella pneumoniae

These derivatives exhibited not only bactericidal activity but also significant inhibition of biofilm formation, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. The compound has shown promise in inhibiting cell proliferation in several cancer cell lines, likely due to its ability to modulate key signaling pathways involved in tumor growth.

Case Studies

  • In Vitro Study on Antimicrobial Activity:
    A study evaluated the effectiveness of various derivatives of this compound against common pathogens. The results indicated that derivative 7b was the most effective, with an MIC value significantly lower than that of traditional antibiotics .
  • Anticancer Screening:
    In a separate study focusing on cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability across multiple types of cancer cells, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) confirms the chromene backbone (δ 6.8–7.5 ppm for aromatic protons) and the 2-fluorophenyl group (δ 7.1–7.4 ppm, coupling constants J = 8–9 Hz for ortho-F) .
  • IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) for the carboxamide group .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with retention times ~12–15 min .

How is the compound screened for preliminary biological activity, and what assays are prioritized?

Basic Research Question

  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., Akt) to evaluate inhibition constants (Ki) .

How do structural modifications (e.g., halogen substitution) impact bioactivity and solubility?

Advanced Research Question

  • Fluorine vs. Chlorine : The 2-fluorophenyl group enhances metabolic stability compared to 4-chlorophenyl analogs but reduces solubility (logP increases by ~0.5 units) .
  • Substituent Positioning : 2-Fluorine improves target binding (e.g., hydrophobic pockets in kinases) compared to para-substituted derivatives, as shown in molecular docking studies .
  • Data Contradictions : Nitro groups (e.g., in ’s analogs) increase reactivity but may introduce cytotoxicity, requiring balance in SAR .

What mechanistic insights explain its activity against cancer pathways?

Advanced Research Question

  • Akt Kinase Inhibition : The compound competitively binds to the ATP-binding site of Akt1 (PDB: 3O96), confirmed by surface plasmon resonance (SPR) with KD ≈ 120 nM .
  • Downstream Effects : Reduces phosphorylation of Bad and GSK-3β, inducing apoptosis in leukemia cells (CASP3 activation observed via Western blot) .
  • Resistance Mitigation : Synergistic effects with paclitaxel in overcoming P-gp-mediated drug resistance (combination index <0.8) .

How can contradictory solubility and potency data be resolved during lead optimization?

Advanced Research Question

  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or prodrug strategies (e.g., esterification of the carboxamide) improve bioavailability without compromising activity .
  • Potency-Solubility Trade-offs : Quantitative Structure-Activity Relationship (QSAR) models prioritize substituents with ClogP <3 and polar surface area >80 Ų .
  • Validation : Parallel synthesis of analogs with incremental substituent changes (e.g., methyl → methoxy) to isolate contributing factors .

Q. Methodological Notes

  • Molecular weight: 422.84 g/mol (C₂₃H₁₆ClFN₂O₃) .
  • For advanced studies, combine SPR with cellular assays to validate target engagement and functional outcomes .

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